

An In-depth Technical Guide on the Biological Activity of Cyclohexanediacetic Acid Derivatives

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Compound of Interest

Compound Name: 1,1-Cyclohexanediacetic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities associated with cyclohexanediacetic acid derivatives and related cyclohexane-based compounds. The cyclohexane scaffold is a versatile platform in medicinal chemistry, leading to the development of molecules with a wide range of therapeutic applications. This document collates quantitative biological data, detailed experimental methodologies, and visual representations of relevant pathways and workflows to support further research and development in this area.

Anticonvulsant and Neuromodulatory Activity

The most prominent example of a biologically active cyclohexanediacetic acid derivative is Gabapentin, 2-[1-(aminomethyl)cyclohexyl]acetic acid.^[1] Originally designed as a lipophilic analog of the neurotransmitter γ -aminobutyric acid (GABA), its mechanism of action is distinct from direct GABA receptor agonism.^{[2][3]}

Quantitative Data: Anticonvulsant and Neuromodulatory Derivatives

While extensive quantitative data for a broad range of simple cyclohexanediacetic acid derivatives is not widely available in the public domain, the focus remains on Gabapentin and its analogs, which have been primarily evaluated for their anticonvulsant and analgesic properties.^[1] Prodrugs of Gabapentin have been synthesized to improve its low and variable oral absorption.^[4]

Table 1: Biological Activity of Gabapentin and Related Derivatives

Compound	Biological Activity	Quantitative Data	Target	Reference
Gabapentin	Anticonvulsant, Analgesic	Short half-life (5-7 hours)[5]	$\alpha 2\delta$ -1 subunit of voltage-gated calcium channels	[3]
Gabapentin Prodrugs (Bile Acid Conjugates)	Potential for increased oral absorption	High affinity (Km of 5.99 and 16.3 μ M) for hASBT	hASBT	[4]

| 1,1-disubstituted cyclohexane derivatives (7c, 8c, 8d, 9a) | Anticonvulsant | Significant activity in MES and PTZ seizure models | GABA Agonist (designed as) |[6] |

Experimental Protocols

In Vitro Evaluation of Gabapentin Release from Formulations[7]

- Objective: To determine the in vitro release profile of Gabapentin from an immediate-release tablet formulation.
- Apparatus: USP Type II dissolution test apparatus (paddle method).
- Dissolution Medium: 900 ml of 0.1 N HCl.
- Temperature: 37 \pm 0.5 $^{\circ}$ C.
- Paddle Speed: 75 rpm.
- Procedure:
 - Place the tablet in the dissolution vessel.
 - Collect 2 ml samples at predetermined time intervals.
 - Replace the withdrawn sample with an equal volume of fresh dissolution medium.

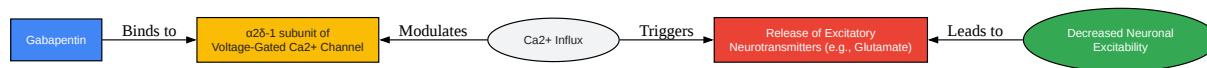
- Filter the samples through a Whatman filter paper.
- Analyze the samples using a UV-visible spectrophotometer at 217 nm.

In Vitro Evaluation of Gabapentin Prodrugs Targeting hASBT[4]

- Objective: To assess the inhibition and uptake properties of Gabapentin prodrugs in cells expressing the human apical sodium-dependent bile acid transporter (hASBT).
- Cell Line: Madin-Darby canine kidney (MDCK) cells stably transfected with hASBT.
- Inhibition Assay:
 - Culture hASBT-MDCK cells to confluence.
 - Incubate the cells with a known substrate of hASBT (e.g., a radiolabeled bile acid) in the presence of varying concentrations of the Gabapentin prodrugs.
 - Measure the uptake of the radiolabeled substrate.
 - Calculate the concentration of the prodrug that inhibits 50% of the substrate uptake (IC₅₀).
- Uptake Assay:
 - Incubate hASBT-MDCK cells with varying concentrations of the Gabapentin prodrugs.
 - Measure the intracellular concentration of the prodrug over time.
 - Determine the Michaelis-Menten constants (K_m and V_{max}) for the transport of the prodrugs.

Signaling Pathway

The primary mechanism of action for Gabapentin involves its interaction with the $\alpha 2\delta$ -1 subunit of voltage-gated calcium channels.[3] This interaction reduces the release of excitatory neurotransmitters, thereby modulating neuronal excitability.[3] Although designed as a GABA analog, it does not have significant activity at GABAA or GABAB receptors.[2]



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Caption: Signaling pathway of Gabapentin's neuromodulatory action.

Anticancer Activity of Cyclohexane Derivatives

Various derivatives of the cyclohexane ring, particularly cyclohexanones and cyclohexenones, have demonstrated significant cytotoxic activity against a range of cancer cell lines.[5][8]

Quantitative Data: Cytotoxicity of Cyclohexane Derivatives

The following table summarizes the in vitro cytotoxic activity of several cyclohexane derivatives, presented as the concentration required to inhibit 50% of cell growth (IC₅₀).

Table 2: Cytotoxicity of Selected Cyclohexane Derivatives

Compound Class	Specific Derivative(s)	Cancer Cell Line	IC50 (μM)	Reference
2,6-bis(arylidene)cyclohexanones	Various derivatives	Murine P388 and L1210, Human Molt 4/C8 and CEM T-lymphocytes	Generally more potent than monoarylidene analogs	[5]
Ethyl 3,5-diphenyl-2-cyclohexenone-6-carboxylate derivatives	21 specific derivatives	HCT116 (colon cancer)	Ranged from 0.93 to 133.12 μM (for AChE inhibition)	[8]
Caffeic acid derivatives	Compounds 5, 7, and 11	AsPC1 and BxPC3 (pancreatic cancer)	18.35 - 37.8 μM	[9]

| Synthetic β-nitrostyrene derivative | CYT-Rx20 | MCF-7, MDA-MB-231, ZR75-1 (breast cancer) | 0.81 - 1.82 μg/mL [[10] |

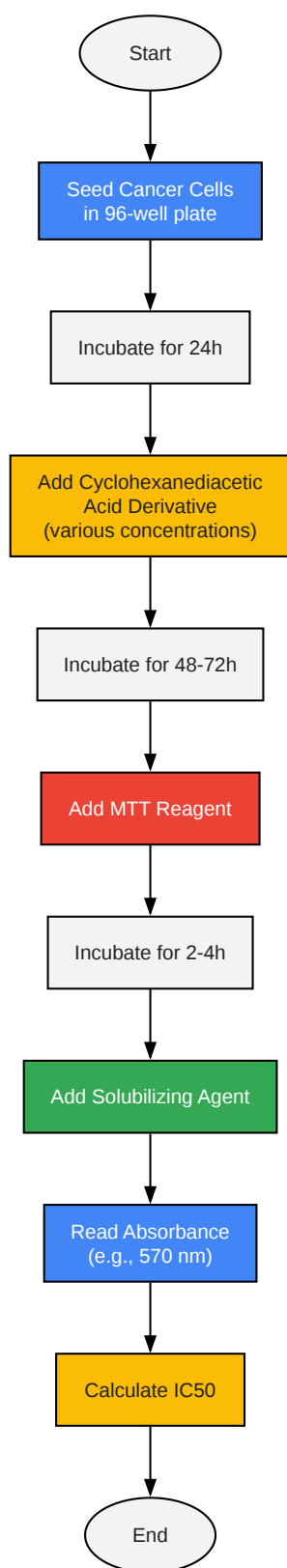
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol is widely used to assess the cytotoxic effects of compounds on cancer cell lines. [11]

- Objective: To determine the IC50 value of a test compound against a specific cancer cell line.
- Materials:
 - Cancer cell line of interest
 - Culture medium (e.g., DMEM) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
 - 96-well culture plates

- Test compound dissolved in a suitable solvent (e.g., DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilizing agent (e.g., DMSO or acidified isopropanol)
- Microplate reader
- Procedure:
 - Seed cancer cells into 96-well plates at a density of approximately 5,000-10,000 cells per well and incubate for 24 hours.
 - Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
 - Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
 - Add a solubilizing agent to dissolve the formazan crystals.
 - Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
 - Calculate the percentage of cell viability for each concentration of the test compound compared to the untreated control.
 - Determine the IC₅₀ value from the dose-response curve.

Experimental Workflow



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Caption: General workflow for determining cytotoxicity using the MTT assay.

Antimicrobial Activity of Cyclohexane Derivatives

A variety of cyclohexane derivatives have been synthesized and evaluated for their activity against pathogenic bacteria and fungi.[12][13]

Quantitative Data: Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key measure of the antimicrobial potency of a compound.

Table 3: Antimicrobial Activity of Selected Cyclohexane Derivatives

Compound Class	Specific Derivative(s)	Microorganism	MIC (µg/mL)	Reference
Rearranged abietane	Compound 27	E. coli, P. aeruginosa	11.7	[14]
Rearranged abietane	Compound 27	S. aureus	23.4	[14]
Cyclohexenone derivatives	Compound with - F substituent	S. aureus, E. coli, C. albicans	Showed potent activity	[12]
Colchicine C-cyclic amine derivatives	Compounds 7b-11b	MRSA USA300	16-32	[15]

| Amidrazone derivatives with cyclohex-1-ene-1-carboxylic acid moiety | Compound 2b | Y. enterocolitica | 64 |[16] |

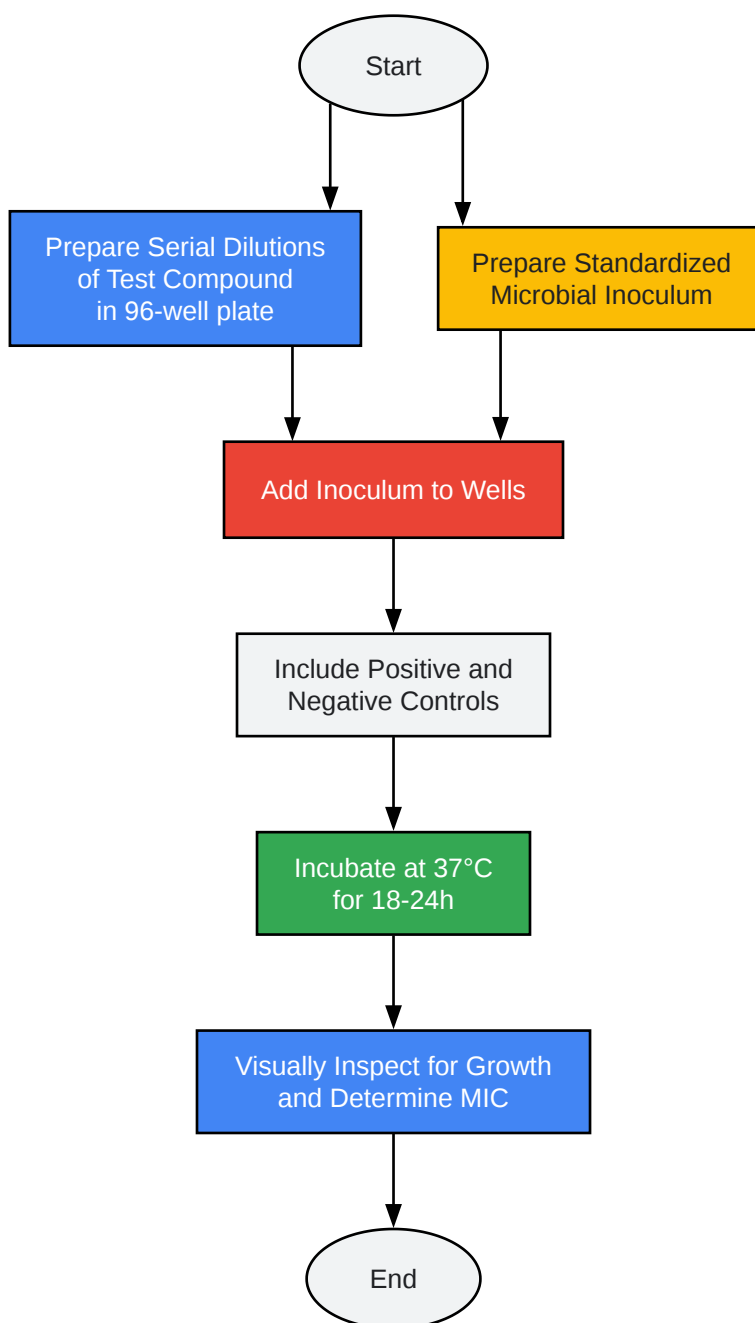
Experimental Protocol: Broth Microdilution for MIC Determination

This method is a standard procedure for determining the MIC of an antimicrobial agent.[17]

- Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

- Materials:
 - Microbial strain of interest
 - Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI 1640 for fungi)
 - 96-well microtiter plates
 - Test compound dissolved in a suitable solvent
 - Microbial inoculum standardized to a specific concentration (e.g., 5×10^5 CFU/mL)
 - Positive and negative controls
- Procedure:
 - Perform serial two-fold dilutions of the test compound in the wells of a 96-well plate.
 - Add a standardized microbial inoculum to each well.
 - Include a positive control (inoculum without the compound) and a negative control (broth only).
 - Incubate the plates at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours).
 - Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Experimental Workflow



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Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

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